[(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate
CAS No.: 1794934-34-1
Cat. No.: VC11949978
Molecular Formula: C18H18FNO5
Molecular Weight: 347.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1794934-34-1 |
|---|---|
| Molecular Formula | C18H18FNO5 |
| Molecular Weight | 347.3 g/mol |
| IUPAC Name | [2-(3,4-dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
| Standard InChI | InChI=1S/C18H18FNO5/c1-23-15-7-6-14(10-16(15)24-2)20-17(21)11-25-18(22)9-12-4-3-5-13(19)8-12/h3-8,10H,9,11H2,1-2H3,(H,20,21) |
| Standard InChI Key | LZXGDGGDGBPXDK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates two aromatic systems: a 3,4-dimethoxyphenyl group linked via a carbamoyl bridge to a methyl acetate unit, which is further connected to a 3-fluorophenyl ring. The IUPAC name, [2-(3,4-dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate, reflects this arrangement. Key functional groups include:
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Carbamate group: Facilitates hydrogen bonding with biological targets.
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Methyl ester: Enhances lipid solubility and membrane permeability.
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Fluorophenyl ring: Introduces electronegativity, influencing electronic distribution and binding affinity.
Physicochemical Data
Table 1 summarizes critical physicochemical parameters:
| Property | Value |
|---|---|
| CAS No. | 1794934-34-1 |
| Molecular Formula | C₁₈H₁₈FNO₅ |
| Molecular Weight | 347.3 g/mol |
| SMILES | COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)OC |
| InChI Key | LZXGDGGDGBPXDK-UHFFFAOYSA-N |
| Solubility (Predicted) | Low in water; soluble in DMSO, DMF |
The compound’s low aqueous solubility aligns with its lipophilic ester and aromatic groups, suggesting compatibility with organic solvents in laboratory settings.
Synthesis and Reaction Pathways
Synthetic Strategies
While detailed protocols remain proprietary, general synthesis likely involves sequential acylation and esterification steps:
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Carbamate Formation: Reaction of 3,4-dimethoxyaniline with chloroacetyl chloride to yield the carbamoyl intermediate.
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Esterification: Coupling the intermediate with 2-(3-fluorophenyl)acetic acid using DCC/DMAP or similar activating agents .
Critical factors include:
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Temperature Control: Maintaining 0–5°C during acylation to prevent side reactions.
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Catalyst Selection: Use of DMAP to accelerate ester bond formation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Stability and Reactivity
The compound undergoes hydrolysis under acidic or basic conditions, cleaving the ester and carbamate bonds. For example:
This reactivity necessitates storage in anhydrous environments at −20°C for long-term stability.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆): Key signals include δ 1.26 (t, CH₃), δ 3.82 (s, OCH₃), δ 6.8–7.4 (m, aromatic H) .
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¹³C NMR: Peaks at δ 170–175 ppm confirm ester and carbamate carbonyl groups.
Mass Spectrometry
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ESI-MS: Predominant ion at m/z 347.3 [M+H]⁺, consistent with the molecular formula C₁₈H₁₈FNO₅.
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